1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea
Description
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative characterized by two distinct structural motifs: a 3-hydroxy-3-(thiophen-3-yl)propyl chain and a 4-methoxyphenethyl group. The urea core serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-22-15-4-2-13(3-5-15)6-9-18-17(21)19-10-7-16(20)14-8-11-23-12-14/h2-5,8,11-12,16,20H,6-7,9-10H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARMBRIJAAVJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps:
-
Formation of the Hydroxy-Substituted Intermediate:
Starting Materials: Thiophene-3-carboxaldehyde and a suitable Grignard reagent.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using dry ether as a solvent.
Product: 3-Hydroxy-3-(thiophen-3-yl)propanal.
-
Coupling with Methoxyphenethylamine:
Starting Materials: 3-Hydroxy-3-(thiophen-3-yl)propanal and 4-methoxyphenethylamine.
Reaction Conditions: The reaction is typically performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Product: 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the thiophene ring to a tetrahydrothiophene ring using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products:
Oxidation: 1-(3-Oxo-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea.
Reduction: 1-(3-Hydroxy-3-(tetrahydrothiophen-3-yl)propyl)-3-
Biological Activity
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a hydroxypropyl group, and a methoxyphenethyl moiety. Its molecular formula is C15H19N2O3S, indicating the presence of nitrogen and sulfur, which are often associated with biological activity in pharmaceuticals.
The biological activity of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea is believed to be mediated through various pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may interact with various receptors, modulating their activity and leading to physiological effects.
- Antioxidant Activity : The presence of the hydroxy group suggests potential antioxidant properties, which could contribute to its therapeutic effects.
Antitumor Activity
Research has indicated that compounds similar to 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea exhibit significant antitumor properties. For instance, related urea derivatives have shown varying degrees of cytotoxicity against cancer cell lines.
| Compound | GI50 (μM) | Target Cell Lines |
|---|---|---|
| Compound A | 25.1 | EKVX (lung cancer) |
| Compound B | 21.5 | RPMI-8226 (leukemia) |
| Compound C | 15.9 | MDA-MB-435 (breast cancer) |
These findings suggest that modifications in the urea structure can enhance or reduce antitumor activity, emphasizing the importance of structural optimization in drug design.
Anti-inflammatory Activity
Similar compounds have demonstrated anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes. This is significant for conditions characterized by chronic inflammation.
Case Studies
- Study on Antitumor Effects : A comparative study involving various urea derivatives highlighted that those with thiophene rings exhibited enhanced cytotoxicity against selected cancer cell lines compared to their non-thiophene counterparts. The study found that the introduction of the thiophene moiety significantly increased the efficacy of the compounds against resistant cancer types .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds exert their effects. It was found that the presence of the hydroxy group facilitated hydrogen bonding with target proteins, enhancing binding affinity and specificity .
Toxicity and Safety Profile
Preliminary toxicity evaluations indicate that 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea exhibits low toxicity at therapeutic doses. In animal studies, no significant adverse effects were observed at doses up to 2000 mg/kg body weight, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Key Observations :
- Thiophene Position : The 3-yl substitution in the target compound (vs. 2-yl in e) may alter electronic distribution and steric interactions, impacting target affinity .
- Methoxy vs.
- Hydroxy Group: The 3-hydroxypropyl chain distinguishes the target from non-hydroxylated ureas (e.g., Product 14 in ), possibly enhancing aqueous solubility and hydrogen-bonding capacity .
Physicochemical Comparison :
- Melting Points : Urea derivatives with aromatic/hydroxy groups (e.g., : 145–160°C) suggest the target compound may exhibit similar thermal stability .
- Solubility : The hydroxy and methoxy groups likely render the target more polar than wholly aromatic analogs (e.g., ’s triethoxysilyl-urea), improving solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
